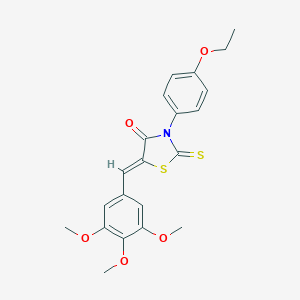![molecular formula C20H20N2O4 B379735 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide CAS No. 326907-72-6](/img/structure/B379735.png)
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is also known as DIBO or dioxobenzisoquinoline, and it has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
DIBO works by covalently binding to cysteine residues in proteins, resulting in the formation of a thioether bond. This covalent modification of proteins can be used to selectively label and track specific proteins in cells and tissues.
Biochemical and Physiological Effects:
DIBO has been found to have minimal effects on cellular viability and function, making it a useful tool for studying protein function in cells. However, it is important to note that the covalent modification of proteins by DIBO may alter their function, and this should be taken into account when interpreting experimental results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DIBO in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the selective labeling and tracking of specific proteins in cells and tissues. However, it is important to note that DIBO labeling may not be suitable for all proteins, and the effects of DIBO labeling on protein function should be carefully considered.
Orientations Futures
There are several potential future directions for research involving DIBO. One area of interest is the development of new cancer therapeutics based on DIBO and its derivatives. Additionally, there is potential for the use of DIBO in the study of protein-protein interactions and the development of new protein labeling techniques. Further research is also needed to fully understand the effects of DIBO labeling on protein function and to optimize its use as a tool in scientific research.
In conclusion, DIBO is a promising compound with potential applications in various scientific fields. Its high selectivity for cysteine residues in proteins makes it a useful tool for studying protein function in cells and tissues. However, further research is needed to fully understand its effects and optimize its use as a tool in scientific research.
Méthodes De Synthèse
The synthesis of DIBO involves the reaction of 2-amino-1,3-dioxoisoindoline with 2-(bromomethyl)oxolane in the presence of a base. The reaction results in the formation of DIBO as a white solid with a high yield.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been used in the development of cancer therapeutics. It has also been studied for its potential use as a tool in chemical biology research, specifically in the field of protein labeling.
Propriétés
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17(21-12-14-6-3-11-26-14)9-10-22-19(24)15-7-1-4-13-5-2-8-16(18(13)15)20(22)25/h1-2,4-5,7-8,14H,3,6,9-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYRJRBPWBHODK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)

![2-[(8-Quinolinylsulfonyl)amino]benzoic acid](/img/structure/B379658.png)

![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)

![2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379665.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379667.png)


![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379672.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379673.png)
![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379674.png)
![Ethyl 2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379675.png)